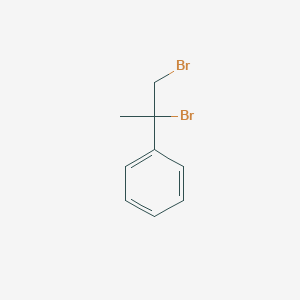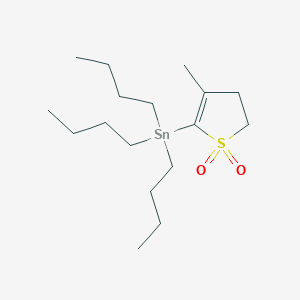
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It features a butanone backbone substituted with a piperidinyl group and a trimethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Butanone Backbone: Starting with a butanone precursor, various functional groups are introduced through reactions such as alkylation or acylation.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the butanone intermediate.
Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the butanone backbone.
Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo several types of chemical reactions:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The piperidinyl and trimethoxyphenyl groups can participate in substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-phenyl-, hydrochloride: Similar structure but lacks the trimethoxy groups.
1-Butanone, 4-(1-morpholinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The presence of the trimethoxyphenyl group and the piperidinyl group in 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride may confer unique chemical properties, such as increased lipophilicity or specific binding affinities, distinguishing it from other similar compounds.
Properties
CAS No. |
35535-30-9 |
|---|---|
Molecular Formula |
C18H28ClNO4 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-21-14-12-16(22-2)18(17(13-14)23-3)15(20)8-7-11-19-9-5-4-6-10-19;/h12-13H,4-11H2,1-3H3;1H |
InChI Key |
POLIOTNRLQFNRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCCC2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


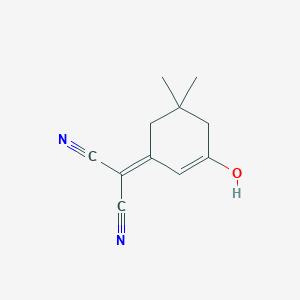
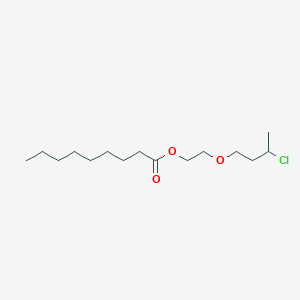

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
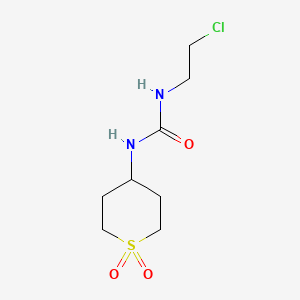
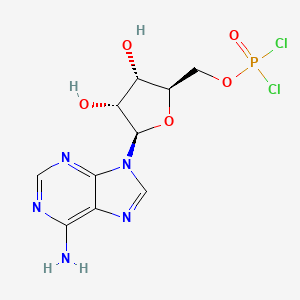
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
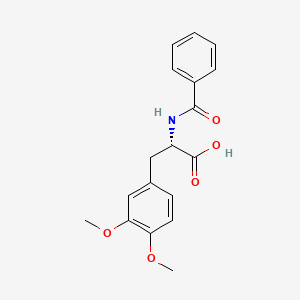


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
